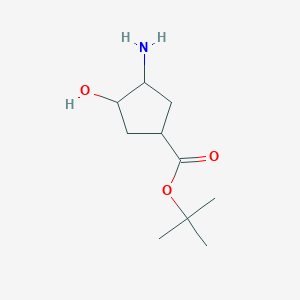

tert-Butyl 3-amino-4-hydroxycyclopentane-1-carboxylate

Description

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)6-4-7(11)8(12)5-6/h6-8,12H,4-5,11H2,1-3H3 |

InChI Key |

BFNLOKNWCXPVKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(C(C1)O)N |

Origin of Product |

United States |

Preparation Methods

Esterification of Amino Acids Using Isobutylene and Acid Catalysts

A classical method for preparing tert-butyl esters of amino acids involves the reaction of the free amino acid with isobutylene in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid (PTSA). This method protects the carboxyl group as the tert-butyl ester while leaving the amino group unprotected, thus simplifying downstream reactions.

- Reaction solvent: dichloromethane or dioxane.

- Acid catalyst: sulfuric acid (with limitations), PTSA, or silica impregnated with sulfuric acid.

- Reaction time: 1–8 days at room temperature.

- Work-up: washing with bicarbonate solution, water, and brine.

- Advantages: one-step esterification, applicable to amino acids with or without hydroxyl groups, good conversion, and scalable.

- D-Threonine hydrochloride (100 g) reacted with isobutylene and silica impregnated with sulfuric acid in dichloromethane at room temperature for 4–5 days yielded the tert-butyl ester hydrochloride salt with minimal side products.

| Parameter | Condition/Value |

|---|---|

| Amino acid | D-Threonine hydrochloride |

| Solvent | Dichloromethane |

| Acid catalyst | Silica impregnated with sulfuric acid |

| Isobutylene equivalents | Excess (300 mL for 100 g amino acid) |

| Temperature | Room temperature |

| Reaction time | 4–5 days |

| Work-up | Bicarbonate wash, water, brine |

| Product | tert-Butyl ester hydrochloride salt |

Multi-Step Synthesis via Bicyclic Intermediates and Ammonia Treatment

Another approach involves starting from bicyclic precursors such as tert-butyl 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate, followed by ring opening and functional group transformations to install the amino and hydroxy groups.

- Bicyclic precursor dissolved in methanol/water mixture.

- Treatment with ammonium chloride and sodium azide at 60 °C overnight to introduce the amino group.

- Reduction of azide to amine using palladium on activated carbon under hydrogen atmosphere.

- Purification by flash chromatography.

This method yields this compound as a yellowish solid with high purity.

Reaction conditions and yields:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Azide introduction | Methanol/water, ammonium chloride, sodium azide, 60 °C overnight | - | Intermediate azide formed |

| Azide reduction | Pd/C catalyst, hydrogen atmosphere, room temperature | - | Conversion to amine |

| Purification | Flash chromatography (silica gel) | - | Final product isolated |

| Overall yield | From bicyclic precursor | 62% | Two-step combined yield |

Direct Amination of Hydroxycyclopentane Carboxylate Derivatives

In some protocols, the amino group is introduced by direct amination of hydroxycyclopentane carboxylate derivatives using aqueous ammonia under reflux or elevated temperature.

- A solution of tert-butyl 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate in aqueous ammonia heated at 90 °C for 4 hours yielded this compound in 96% yield.

| Parameter | Condition/Value |

|---|---|

| Starting material | tert-Butyl 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate |

| Reagent | Aqueous ammonia |

| Temperature | 90 °C |

| Reaction time | 4 hours |

| Product yield | 96% |

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Isobutylene esterification with acid catalyst | One-step, scalable, applicable to hydroxyl amino acids | Long reaction time (days), acid sensitivity | 70–90 |

| Bicyclic intermediate + azide route | High stereoselectivity, good purity, modular | Multi-step, requires hazardous azides | ~62 |

| Direct amination with aqueous ammonia | High yield, simple conditions | Requires specific bicyclic precursors | 96 |

Research Results and Notes

- The isobutylene esterification method is widely used industrially due to its simplicity and scalability but may require long reaction times and careful control of acid catalysts to avoid side reactions or incomplete esterification of hydroxyl groups.

- The bicyclic intermediate route allows for stereocontrolled synthesis of all stereoisomers of hydroxy amino acids, including this compound, which is valuable for pharmaceutical applications.

- Direct amination with aqueous ammonia provides a high-yielding, straightforward method but depends on the availability of suitable bicyclic precursors.

- Purification techniques such as flash chromatography using mixtures of dichloromethane and methanol, often with triethylamine additives, are essential to isolate pure this compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-4-hydroxycyclopentane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of cyclopentanone derivatives.

Reduction: Formation of cyclopentylamines.

Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

Tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate is a chemical compound with several applications in scientific research. It exists as a tert-butyl ester group attached to a cyclopentane ring. The molecular formula is C10H20ClNO3 and the molecular weight is 237.72 g/mol .

Scientific Research Applications

This compound is used in chemistry as an intermediate in the synthesis of more complex molecules. In biology, it can be used in studies involving enzyme interactions and metabolic pathways. It may also be used in the production of specialty chemicals and materials in industry.

Chemical Reactions

Tert-butyl (1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylate;hydrochloride can undergo various chemical reactions:

- Oxidation The hydroxy group can be oxidized to form a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction The amino group can be reduced to form an amine. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

- Substitution The tert-butyl ester group can be substituted with other functional groups. Substitution reactions may involve reagents like alkyl halides and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine.

Uniqueness

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-4-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biochemical pathways. The tert-butyl ester group may also play a role in modulating the compound’s stability and reactivity.

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 1909327-33-8

- Molecular Formula: C₁₀H₂₀ClNO₃

- Molecular Weight : 237.72 g/mol

- Purity : ≥97% (certified under ISO standards)

- Structural Features: This compound is a hydrochloride salt featuring a cyclopentane backbone substituted with an amino (-NH₂) group at position 3, a hydroxyl (-OH) group at position 4, and a tert-butyl ester at position 1.

Applications : As a high-purity API intermediate, it is critical in pharmaceutical synthesis, particularly in constructing chiral scaffolds for drug candidates. Its hydrochloride form improves handling stability compared to free amine counterparts .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs (Table 1), highlighting key structural differences and their implications:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Inferred Properties |

|---|---|---|---|---|---|

| tert-Butyl 3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride | 1909327-33-8 | C₁₀H₂₀ClNO₃ | 237.72 | Cyclopentane ring; tert-butyl ester, amino, hydroxyl groups; hydrochloride salt | Enhanced stability due to tert-butyl group; polar HCl salt improves aqueous solubility |

| Methyl 3-aminocyclopentanecarboxylate | 1314922-38-7 | C₇H₁₃NO₂ | 143.18 | Cyclopentane ring; methyl ester and amino groups (no hydroxyl) | Lower steric hindrance; methyl ester may increase volatility compared to tert-butyl |

| tert-Butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate | 168683-02-1 | C₁₁H₁₉NO₃ | 213.28 | Cyclopentene ring (unsaturated); hydroxymethyl and carbamate groups | Unsaturation increases rigidity; carbamate offers stability under basic conditions |

| trans-Methyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate | 676371-64-5 | C₁₄H₂₅NO₄ | 271.35 | Cyclohexane ring (larger); trans-configuration; tert-butoxycarbonyl (Boc) and methyl ester | Larger ring reduces ring strain; Boc group enables selective deprotection in synthesis |

Functional Implications and Reactivity

Cyclopentane vs. In contrast, the cyclohexane analog (676371-64-5) has reduced strain, favoring conformational flexibility and stability .

Ester Groups :

- The tert-butyl ester in the target compound provides steric protection, reducing hydrolysis rates compared to the methyl ester in 1314922-38-5. This makes the tert-butyl derivative more suitable for prolonged storage or harsh reaction conditions .

Amino and Hydroxyl Groups: The simultaneous presence of amino and hydroxyl groups in the target compound enables dual hydrogen-bonding interactions, which may enhance binding affinity in biological systems.

Salt Form :

- The hydrochloride salt of the target compound improves crystallinity and solubility in polar solvents compared to neutral analogs like 168683-02-1, which lacks ionic character .

Biological Activity

tert-Butyl 3-amino-4-hydroxycyclopentane-1-carboxylate is a synthetic compound with significant relevance in medicinal chemistry and biological research. Its unique structure, featuring a cyclopentane ring with amino and hydroxy functional groups, suggests potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and comparisons with similar compounds.

The molecular formula for this compound is , with a molecular weight of approximately 237.72 g/mol. The compound is typically presented as a white to off-white solid, soluble in various organic solvents but only slightly soluble in water .

Research indicates that this compound interacts with specific biological targets, such as enzymes and receptors. Its mechanism may involve:

- Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, inhibiting their catalytic activity. This property is crucial for its potential use in therapeutic contexts where enzyme modulation is desired.

- Receptor Interaction : It may also engage with various receptors, leading to altered signaling pathways that can affect cellular responses.

Biological Activity

The biological activity of this compound has been investigated in several studies:

- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, potentially aiding in conditions like neurodegeneration .

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| Tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate | C11H22ClNO3 | 251.75 g/mol | Contains aminomethyl group |

| Tert-butyl (3S,4R)-3-amino-4-hydroxy-piperidine-1-carboxylate | C10H20N2O3 | 216.28 g/mol | Piperidine ring structure |

| Rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate | C11H22ClNO3 | 251.75 g/mol | Different stereochemistry |

This table highlights how the specific functional groups and stereochemistry of this compound contribute to its distinct biological properties compared to similar compounds.

Case Studies

Several case studies have explored the pharmacological effects of this compound:

- Study on Neuroprotection : A study published in ACS Omega demonstrated that tert-butyl 3-amino-4-hydroxycyclopentane derivatives could protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential therapeutic roles in neurodegenerative disorders .

- Inflammation Model : In another study focusing on inflammation, researchers found that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in a murine model of arthritis. This underscores its potential utility as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What analytical techniques are critical for confirming the molecular structure of tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate?

- Methodological Answer : A combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential to resolve the stereochemistry and functional group connectivity. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies hydroxyl and amine stretches. For unambiguous stereochemical assignment, single-crystal X-ray diffraction using programs like SHELXL or WinGX is recommended. Polarimetry or chiral HPLC can assess enantiomeric purity.

Q. How can the compound be purified to achieve high enantiomeric excess?

- Methodological Answer : Chiral column chromatography with hexane/ethyl acetate gradients (e.g., 1:1 v/v with 0.25% triethylamine to suppress silanol interactions) is effective, as demonstrated in similar tert-butyl carbamate syntheses . Recrystallization from solvents like dichloromethane/hexane mixtures can further enhance purity. Monitoring via thin-layer chromatography (TLC) with ninhydrin staining detects free amines, ensuring complete Boc-protection.

Q. What safety precautions are necessary during handling and storage?

- Methodological Answer : Store in airtight containers at 2–8°C to prevent hydrolysis of the tert-butyl ester . Use explosion-proof equipment in synthesis areas to mitigate fire risks, as tert-butyl derivatives are often sensitive to heat and peroxidation . Personal protective equipment (PPE) including nitrile gloves, lab coats, and P95 respirators is mandatory to avoid inhalation or dermal exposure .

Advanced Research Questions

Q. How can epimerization at the 3-amino and 4-hydroxy positions be minimized during synthesis?

- Methodological Answer : Employ mild, non-basic conditions (e.g., catalytic hydrogenation for deprotection instead of strong acids) to preserve stereochemistry. Steric shielding via temporary protecting groups (e.g., Fmoc for amines) reduces racemization . Reaction monitoring with in-situ IR or circular dichroism (CD) spectroscopy detects early epimerization, allowing real-time optimization.

Q. How can conflicting crystallographic data (e.g., hydrogen bonding vs. predicted models) be resolved?

- Methodological Answer : Refine X-ray data using SHELXL’s TWIN and BASF commands to account for possible twinning or disorder . Cross-validate with density functional theory (DFT) calculations (e.g., Gaussian or ORCA) to compare predicted and observed hydrogen-bonding networks. Neutron diffraction or low-temperature (<100 K) data collection improves resolution of hydroxyl proton positions .

Q. What computational strategies predict the cyclopentane ring’s conformational impact on reactivity?

- Methodological Answer : Molecular dynamics (MD) simulations in explicit solvent (e.g., water or DMSO) model ring puckering effects on nucleophilic attack at the carbonyl group. DFT studies (B3LYP/6-31G* level) quantify strain energy and transition-state barriers for ester hydrolysis or aminolysis. PubChem’s SMILES data can parameterize force fields for accurate conformational sampling.

Q. How do competing decomposition pathways affect stability under varying pH conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) at pH 1–13 identify degradation products via LC-MS. The tert-butyl ester is prone to acidic hydrolysis (pH <3), while the hydroxyl group may oxidize under basic conditions (pH >10). Stabilizers like antioxidants (e.g., BHT) or lyophilization in inert atmospheres mitigate these pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data?

- Methodological Answer : Replicate experiments using standardized protocols (e.g., USP <921> for solubility). Test compound batches for trace impurities (e.g., residual solvents or metal catalysts) via ICP-MS or GC-MS, as these can alter physicochemical properties . Meta-analysis of literature (e.g., Patent EP applications vs. SDS ) clarifies context-specific stability claims.

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.